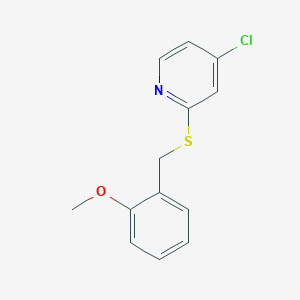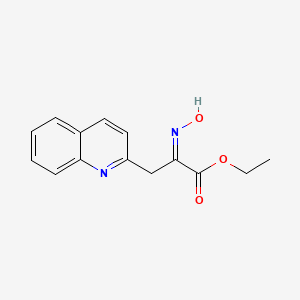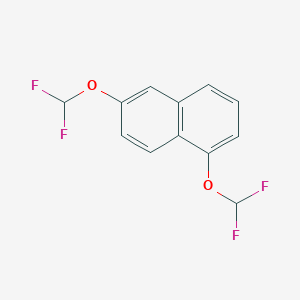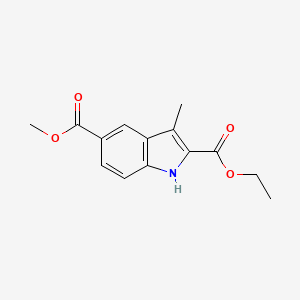
7-ethyl-1,3-dimethyl-8-propoxy-3,7-dihydro-1H-purine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-etil-1,3-dimetil-8-propoxi-3,7-dihidro-1H-purina-2,6-diona es un compuesto químico con la fórmula molecular C12H18N4O3 y un peso molecular de 266.302 g/mol . Este compuesto es parte de la familia de las purinas, que es conocida por sus significativas actividades biológicas y farmacológicas.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 7-etil-1,3-dimetil-8-propoxi-3,7-dihidro-1H-purina-2,6-diona generalmente implica la alquilación de un derivado de purina. Las condiciones de reacción a menudo incluyen el uso de bases fuertes y haluros de alquilo. Por ejemplo, la alquilación de 1,3-dimetilxantina con yoduro de etilo y bromuro de propilo en presencia de una base como el carbonato de potasio puede producir el compuesto deseado .
Métodos de Producción Industrial
Los métodos de producción industrial para este compuesto no están bien documentados en el dominio público. Es probable que la síntesis a gran escala siga rutas similares a la síntesis de laboratorio, con optimizaciones para el rendimiento y la pureza. Esto podría implicar reactores de flujo continuo y técnicas avanzadas de purificación, como cristalización y cromatografía.
Análisis De Reacciones Químicas
Tipos de Reacciones
7-etil-1,3-dimetil-8-propoxi-3,7-dihidro-1H-purina-2,6-diona puede sufrir varias reacciones químicas, incluidas:
Oxidación: Este compuesto se puede oxidar para formar los óxidos correspondientes.
Reducción: Las reacciones de reducción pueden producir diferentes derivados dependiendo del agente reductor utilizado.
Sustitución: Las reacciones de sustitución nucleofílica pueden reemplazar el grupo propoxi por otros grupos funcionales.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Los agentes reductores como el hidruro de aluminio y litio o el borohidruro de sodio se utilizan a menudo.
Sustitución: Los nucleófilos como las aminas o los tioles se pueden utilizar en condiciones básicas para lograr la sustitución.
Productos Principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir una cetona o un aldehído, mientras que la sustitución podría introducir varios grupos funcionales como aminas o tioles .
Aplicaciones Científicas De Investigación
7-etil-1,3-dimetil-8-propoxi-3,7-dihidro-1H-purina-2,6-diona tiene varias aplicaciones de investigación científica:
Química: Se utiliza como precursor en la síntesis de moléculas más complejas.
Biología: Se estudia por sus posibles efectos sobre los sistemas biológicos, incluida la inhibición enzimática.
Medicina: Se investiga por sus propiedades farmacológicas, como las actividades antiinflamatorias y anticancerígenas.
Industria: Se utiliza en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción para 7-etil-1,3-dimetil-8-propoxi-3,7-dihidro-1H-purina-2,6-diona implica su interacción con objetivos moleculares específicos. Puede inhibir ciertas enzimas uniéndose a sus sitios activos, bloqueando así su actividad. Esta inhibición puede afectar varias vías bioquímicas, lo que lleva a sus efectos biológicos observados .
Comparación Con Compuestos Similares
Compuestos Similares
1,3-dimetilxantina: Un precursor en la síntesis de 7-etil-1,3-dimetil-8-propoxi-3,7-dihidro-1H-purina-2,6-diona.
Cafeína: Otro derivado de purina con características estructurales similares pero diferentes actividades biológicas.
Singularidad
7-etil-1,3-dimetil-8-propoxi-3,7-dihidro-1H-purina-2,6-diona es único debido a sus sustituciones alquílicas y propoxi específicas, que confieren propiedades químicas y biológicas distintas. Estas modificaciones pueden mejorar su solubilidad, estabilidad e interacción con objetivos biológicos, convirtiéndolo en un compuesto valioso para la investigación y posibles aplicaciones terapéuticas .
Propiedades
Número CAS |
476480-38-3 |
|---|---|
Fórmula molecular |
C12H18N4O3 |
Peso molecular |
266.30 g/mol |
Nombre IUPAC |
7-ethyl-1,3-dimethyl-8-propoxypurine-2,6-dione |
InChI |
InChI=1S/C12H18N4O3/c1-5-7-19-11-13-9-8(16(11)6-2)10(17)15(4)12(18)14(9)3/h5-7H2,1-4H3 |
Clave InChI |
CKWZNNDCPGJHCI-UHFFFAOYSA-N |
SMILES canónico |
CCCOC1=NC2=C(N1CC)C(=O)N(C(=O)N2C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-(3,5-dichlorophenyl)-Imidazo[1,2-a]pyridine](/img/structure/B11856349.png)
![tert-Butyl [6-(methylamino)-3H-purin-3-yl]acetate](/img/structure/B11856353.png)

![11-((1-Methyl-1H-pyrrol-2-yl)methyl)-8-oxa-3,11-diazaspiro[5.6]dodecane](/img/structure/B11856356.png)

![N-[1-(4-methoxyphenyl)but-3-enyl]-N-methylfuran-2-amine](/img/structure/B11856375.png)
![6-Benzyl-4-chloro-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidin-2-amine](/img/structure/B11856376.png)


![8-Methyl-3-phenyl-2H-indeno[2,1-B]furan-2-one](/img/structure/B11856391.png)
![2-(Phenylsulfonyl)-2,7-diazaspiro[4.4]nonane](/img/structure/B11856401.png)
